molecular formula C14H18O3S B8080582 Ethyl 2-oxo-6-phenylsulfanylhexanoate

Ethyl 2-oxo-6-phenylsulfanylhexanoate

Cat. No.: B8080582
M. Wt: 266.36 g/mol
InChI Key: BBWXMWDORDGPCA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-phenylsulfanylhexanoate is an organosulfur compound featuring a ketone group (2-oxo), a phenylsulfanyl (S-substituted phenyl) moiety at the sixth carbon, and an ethyl ester terminal. The phenylsulfanyl group introduces unique electronic and steric properties, distinguishing it from oxygenated or halogenated analogs.

Properties

IUPAC Name

ethyl 2-oxo-6-phenylsulfanylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-2-17-14(16)13(15)10-6-7-11-18-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXMWDORDGPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-oxo-6-phenylsulfanylhexanoate involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-phenylsulfanylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. These products often exhibit unique chemical properties that can be further explored for various applications.

Scientific Research Applications

Ethyl 2-oxo-6-phenylsulfanylhexanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.

    Industry: this compound is utilized in the production of various industrial chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-6-phenylsulfanylhexanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below compares Ethyl 2-oxo-6-phenylsulfanylhexanoate with three structurally related esters:

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol) Safety Profile (GHS Codes)
This compound* - ~C₁₄H₁₈O₃S Ketone, phenylsulfanyl, ester ~274.4 Data unavailable
Ethyl 6-oxo-6-phenylhexanoate 4248-25-3 C₁₄H₁₈O₃ Ketone, phenyl, ester 234.3 P261, P280, P302+P352, etc.
Ethyl 2-acetylheptanoate 24317-94-0 C₁₁H₂₀O₃ Acetyl, ester 200.3 No significant hazards
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 898778-14-8 C₁₄H₁₆Cl₂O₃ Ketone, dichlorophenyl, ester 303.2 P261, P272, P280, etc.

*Note: Data for this compound inferred from analogs.

Key Observations:

Electronic Effects: The phenylsulfanyl group in the target compound likely enhances nucleophilicity compared to oxygenated analogs (e.g., Ethyl 6-oxo-6-phenylhexanoate) due to sulfur’s lower electronegativity. This could influence reactivity in substitution or addition reactions.

Steric Considerations: The phenylsulfanyl substituent may introduce steric hindrance similar to dichlorophenyl analogs (e.g., Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate), affecting binding in catalytic or biological systems.

Kinetic and Reactivity Comparisons

While direct kinetic data for this compound are unavailable, insights can be drawn from related compounds:

  • Ester Hydrolysis: Ethyl 6-oxo-6-phenylhexanoate (C₁₄H₁₈O₃) may undergo slower hydrolysis than Ethyl 2-acetylheptanoate due to aromatic stabilization of the ketone group . The phenylsulfanyl variant’s hydrolysis rate could be further modulated by sulfur’s electron-donating effects.
  • Thermal Stability: Dichlorophenyl analogs (e.g., Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate) often exhibit higher thermal stability due to halogen-induced resonance effects . Sulfur analogs may show intermediate stability.

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